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Compound of Interest

Compound Name: 5-FURAN-2-YL-1H-INDAZOLE

Cat. No.: B1441497

An In-Depth Technical Guide to the Physicochemical Properties of 5-FURAN-2-YL-1H-
INDAZOLE

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure,
forming the core of numerous compounds with significant therapeutic potential.[1][2] ItSs unique
bicyclic arrangement, composed of a benzene ring fused to a pyrazole ring, offers a versatile
template for designing molecules that can interact with a wide array of biological targets. The
derivatization of this core with other heterocyclic systems, such as furan, introduces novel
structural and electronic features that can modulate pharmacological activity.[3] This guide
focuses on a specific derivative, 5-FURAN-2-YL-1H-INDAZOLE, a molecule of interest for
researchers and drug development professionals.[4]

Understanding the fundamental physicochemical properties of a compound is a cornerstone of
successful drug discovery. These properties—namely solubility, pKa, and lipophilicity (logP)—
govern a molecule's behavior from initial synthesis and formulation through to its absorption,
distribution, metabolism, and excretion (ADME) profile in vivo. This document provides a
comprehensive analysis of the available data for 5-FURAN-2-YL-1H-INDAZOLE, blending
computational predictions with established experimental methodologies to offer a practical
guide for its application in research and development.

Core Physicochemical Profile
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While extensive experimental data for 5-FURAN-2-YL-1H-INDAZOLE is not yet publicly
available, computational models provide valuable initial estimates for its key physicochemical
parameters. These predictions serve as a critical starting point for experimental design and
hypothesis generation.

Property Predicted Value Data Source
Molecular Formula C11HsN20 ChemicaIB(?ok[S],
PubChemLite[6]
Molecular Weight 184.19 g/mol ChemicalBook][5]
pKa 13.81 +0.40 ChemicalBook][5]
XlogP 2.3 PubChemlLite[6]
Boiling Point 381.0+£17.0°C ChemicalBook][5]
Density 1.286 + 0.06 g/cm?3 ChemicalBook][5]

Aqueous Solubility

Significance in Drug Development: Aqueous solubility is a critical determinant of a drug
candidate's bioavailability. A compound must dissolve in the gastrointestinal tract to be
absorbed into the bloodstream. Poor solubility can lead to low and variable oral bioavailability,
posing significant challenges for formulation and clinical efficacy. For laboratory research,
solubility dictates the choice of solvents and the design of in vitro assays.

Analysis of 5-FURAN-2-YL-1H-INDAZOLE: Currently, there is no published experimental
solubility data for 5-FURAN-2-YL-1H-INDAZOLE.[7] The molecule's structure, featuring two
heterocyclic aromatic rings, suggests it is likely to have low aqueous solubility. The planar, rigid
system with limited hydrogen bond donors (one N-H group) and acceptors (one furan oxygen,
two pyrazole nitrogens) contributes to a stable crystal lattice, which can be challenging to
disrupt with water molecules. For a related isomer, 3-(furan-2-yl)-1H-indazole, pH-dependent
solubility has been reported as 200 mg/L at pH 4 and 71 mg/L at pH 7, indicating that solubility
may be influenced by the compound's ionization state.[8]

Experimental Protocol: Kinetic Solubility Assessment
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The kinetic solubility assay is a high-throughput method used early in drug discovery to
estimate a compound's solubility under non-equilibrium conditions, which often reflects the
conditions in the gut.

Methodology:

o Stock Solution Preparation: Prepare a high-concentration stock solution of 5-FURAN-2-YL-
1H-INDAZOLE in 100% dimethyl sulfoxide (DMSOQ), typically at 10 mM.

e Aqueous Dilution: Add a small aliquot of the DMSO stock solution to a buffered aqueous
solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a final DMSO
concentration of 1-2%. This rapid dilution causes the compound to precipitate out of solution.

o Equilibration: The solution is shaken or agitated for a set period (e.g., 1-2 hours) at a
constant temperature (e.g., 25°C) to allow for the formation of a saturated solution in
equilibrium with the precipitate.

o Separation: The precipitated solid is removed by filtration or centrifugation.

o Quantification: The concentration of the dissolved compound in the clear supernatant is
determined using a suitable analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry
(LC-MS).

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1441497?utm_src=pdf-body
https://www.benchchem.com/product/b1441497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Preparation

(10 mM Stock in DMSO)

G\queous Buffer (pH 7.49

Workflow for Kinetic Solubility Assay.

Ve

A

Assay Workflow

Dilute Stock into Buffer
(Final DMSO ~1%)

\

Incubate & Shake
(1-2 hours, 25°C)

Y

Filter/Centrifuge
to remove precipitate

Y

[Q

uantify Supernatant
(HPLC or LC-MS)

~

Caption: Workflow for Kinetic Solubility Assay.
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Significance in Drug Development: The pKa value defines the pH at which a compound exists
in a 50:50 equilibrium between its ionized and non-ionized forms.[9] This property profoundly

impacts solubility, permeability across biological membranes, and binding to the target protein.

[10] For instance, the ionized form is typically more water-soluble, while the neutral form is
more membrane-permeable. Understanding the pKa is crucial for predicting a drug's behavior
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in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4,
blood pH ~7.4).

Analysis of 5-FURAN-2-YL-1H-INDAZOLE: The predicted pKa for 5-FURAN-2-YL-1H-
INDAZOLE is approximately 13.81.[5] This value corresponds to the deprotonation of the N-H
proton on the pyrazole ring, making the compound a very weak acid. This high pKa indicates
that the molecule will be predominantly in its neutral form at all physiologically relevant pH
values. Consequently, its solubility and permeability will not be significantly modulated by pH
changes within the body. The lack of a basic pKa suggests that it will not become protonated
and charged in the acidic environment of the stomach.

Computational and Experimental Approaches to pKa

The prediction of pKa values often involves quantum mechanical calculations combined with
machine learning models.[10][11] These methods analyze the electronic structure and stability
of the protonated and deprotonated species in solution. While computationally derived values
are highly useful for initial screening, experimental verification is essential for lead optimization.

Experimental Protocol: Potentiometric Titration

e Solubilization: Dissolve an accurately weighed amount of 5-FURAN-2-YL-1H-INDAZOLE in
a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

 Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH
electrode and a precision burette.

« Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) for an acidic
pKa. Record the pH of the solution after each incremental addition of the titrant.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from
the midpoint of the titration curve, where half of the compound has been neutralized.

Caption: Acidic dissociation of the indazole N-H proton.

Lipophilicity (logP)
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Significance in Drug Development: Lipophilicity, the affinity of a compound for a lipid-like
environment, is quantified by the partition coefficient (P) or its logarithm (logP). It is a key
parameter in the widely used Lipinski's Rule of 5 for predicting drug-likeness.[12] LogP
influences membrane permeability, plasma protein binding, metabolic clearance, and volume of
distribution. An optimal logP range (typically 1-3) is often sought to balance solubility and
permeability for good oral absorption.

Analysis of 5-FURAN-2-YL-1H-INDAZOLE: The predicted XlogP for 5-FURAN-2-YL-1H-
INDAZOLE is 2.3.[6] This value falls within the desirable range for oral drug candidates,
suggesting a favorable balance between aqueous solubility and membrane permeability. A logP
of 2.3 indicates that the compound is approximately 200 times more soluble in an organic
solvent (like n-octanol) than in water. This level of lipophilicity is consistent with its potential to
cross cellular membranes via passive diffusion.

Experimental Protocol: Shake-Flask Method for logP
Determination

This classic method directly measures the partitioning of a compound between two immiscible
liquid phases.

Methodology:

» Phase Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a
specific pH). The two phases are pre-saturated with each other by vigorous mixing followed
by separation.

o Compound Addition: A known amount of 5-FURAN-2-YL-1H-INDAZOLE is dissolved in one
of the phases (usually the one in which it is more soluble).

o Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for
a set time to allow the compound to partition and reach equilibrium.

¢ Phase Separation: The mixture is allowed to stand until the two phases have completely
separated.

¢ Quantification: The concentration of the compound in each phase is measured using an
appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.sailife.com/understanding-lipinskis-rule-of-5-and-the-role-of-logp-value-in-drug-design-and-development/
https://www.benchchem.com/product/b1441497?utm_src=pdf-body
https://www.benchchem.com/product/b1441497?utm_src=pdf-body
https://www.benchchem.com/product/b1441497?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/53249813
https://www.benchchem.com/product/b1441497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration
in the n-octanol phase to the concentration in the aqueous phase.

Dissolve Compound in
Pre-saturated n-Octanol/Water

[Shake to Equilibrium)

[Separate Phases]

/Analysis\
Measure [C] in Measure [C] in
n-Octanol Phase Aqueous Phase

Shake-Flask method for logP determination.
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Caption: Shake-Flask method for logP determination.

Conclusion

5-FURAN-2-YL-1H-INDAZOLE presents a physicochemical profile, based on computational
predictions, that is favorable for a drug discovery starting point. Its predicted lipophilicity (XlogP
= 2.3) is well-positioned for oral absorption, and its very weak acidity (predicted pKa = 13.8)
ensures it remains in a neutral, membrane-permeable state across the physiological pH range.
The primary anticipated challenge is its likely low agueous solubility, a common feature of rigid,
aromatic molecules.
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For researchers and drug development professionals, the immediate next step is the
experimental validation of these predicted properties. Accurate measurements of solubility,
pKa, and logP are essential for building robust structure-activity relationships (SAR) and for
guiding the optimization of this promising scaffold into viable clinical candidates. The
methodologies outlined in this guide provide a clear framework for obtaining this critical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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